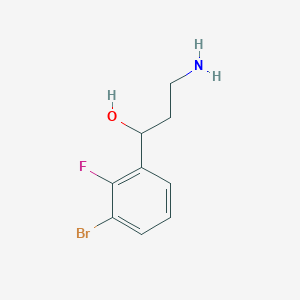
3-Amino-1-(3-bromo-2-fluorophenyl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-1-(3-bromo-2-fluorophenyl)propan-1-ol is a chemical compound with the molecular formula C₉H₁₁BrFNO and a molecular weight of 248.09 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with a hydroxyl group on the propanol chain. It is primarily used in research and development settings.
Méthodes De Préparation
The synthesis of 3-Amino-1-(3-bromo-2-fluorophenyl)propan-1-ol can be achieved through various synthetic routes. One common method involves the reaction of 3-bromo-2-fluoroaniline with epichlorohydrin under basic conditions to form the intermediate, which is then subjected to reduction to yield the final product . Industrial production methods typically involve similar synthetic routes but are optimized for larger-scale production with considerations for cost, yield, and purity.
Analyse Des Réactions Chimiques
3-Amino-1-(3-bromo-2-fluorophenyl)propan-1-ol undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into amines or alcohols using reducing agents like lithium aluminum hydride or sodium borohydride.
Applications De Recherche Scientifique
3-Amino-1-(3-bromo-2-fluorophenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in the study of enzyme interactions and protein modifications.
Medicine: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Amino-1-(3-bromo-2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups in the compound can form hydrogen bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The bromine and fluorine atoms may also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
3-Amino-1-(3-bromo-2-fluorophenyl)propan-1-ol can be compared with other similar compounds, such as:
3-Amino-1-(2-bromo-3-fluorophenyl)propan-1-ol: This compound has a similar structure but with different positional isomers of the bromine and fluorine atoms.
3-(2-Bromophenyl)propan-1-ol: Lacks the fluorine atom, which may affect its reactivity and applications.
3-Bromo-1,1,1-trifluoro-2-propanol: Contains multiple fluorine atoms, leading to different chemical properties and uses
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which influence its reactivity and applications.
Propriétés
Formule moléculaire |
C9H11BrFNO |
|---|---|
Poids moléculaire |
248.09 g/mol |
Nom IUPAC |
3-amino-1-(3-bromo-2-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-7-3-1-2-6(9(7)11)8(13)4-5-12/h1-3,8,13H,4-5,12H2 |
Clé InChI |
AARWRMDENIHMSQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)Br)F)C(CCN)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chloro-1-({[(propan-2-yloxy)carbonyl]amino}amino)ethan-1-one](/img/structure/B13182745.png)
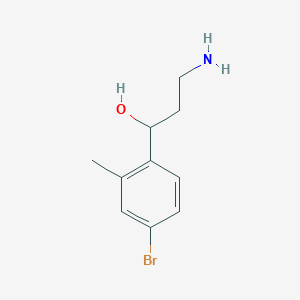
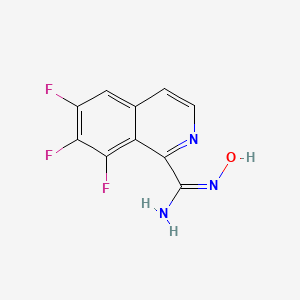
![2-chloro-1-[1-(3-ethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]ethanone](/img/structure/B13182773.png)


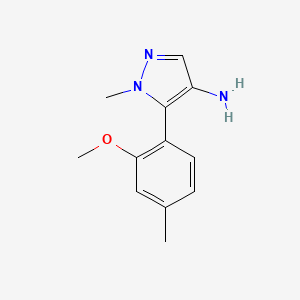
![1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclobutane-1-carboxylic acid](/img/structure/B13182802.png)
![N-[(Azepan-2-yl)methyl]methanesulfonamide](/img/structure/B13182807.png)

![tert-Butyl 7-oxo-6-oxa-2,8-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B13182815.png)
![8-(4-Chlorophenyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13182818.png)
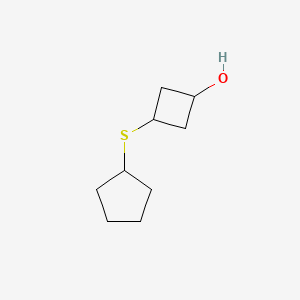
![2-(Methoxymethyl)-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13182842.png)
